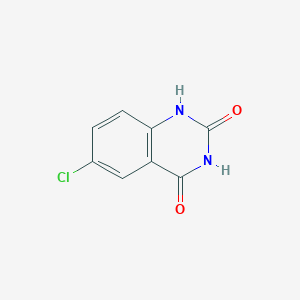

6-Chloroquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWJEWGQUFOVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307724 | |

| Record name | 6-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1640-60-4 | |

| Record name | 1640-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione (CAS: 1640-60-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document collates essential physicochemical data, detailed experimental protocols, and an exploration of its biological activities and potential mechanisms of action, with a focus on its emerging role in oncology.

Physicochemical Properties

This compound, a derivative of the quinazoline-dione scaffold, is a stable solid compound.[1] Its core structure is a key pharmacophore found in numerous FDA-approved pharmaceuticals, particularly targeted cancer therapies.[1]

| Property | Value | Reference |

| CAS Number | 1640-60-4 | |

| Molecular Formula | C₈H₅ClN₂O₂ | [2] |

| Molecular Weight | 196.59 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | >250 °C | |

| Boiling Point | 356.1±42.0 °C at 760 mmHg | |

| Density | 1.6±0.1 g/cm³ | |

| Solubility | Soluble in DMSO |

Spectroscopic Data

The structural integrity of this compound is confirmed by the following spectroscopic data:

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.41–11.38 (s, 1H), 11.48 (s, 1H), 7.81 (d, J = 2.4 Hz, 1H), 7.68 (dd, J = 8.8, 2.4 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H) ppm |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.78, 150.22, 138.66, 135.90, 131.48, 126.42, 115.23, 114.11 ppm |

| IR (KBr) | νmax/cm⁻¹: 3200, 3060, 2845, 1728, 1700, 1446, 1294, 832, 752, 502 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. A common and efficient method involves the reaction of 2-amino-5-chlorobenzonitrile with carbon dioxide.

Synthesis of this compound

A general and eco-friendly one-pot synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of the corresponding anthranilic acid derivative with potassium cyanate in water. The resulting urea derivative undergoes cyclization to yield the final product.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Protocol for Cytotoxicity (MTT) Assay

The cytotoxic activity of this compound and its derivatives against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

Materials:

-

Cancer cell lines (e.g., HeLa, MDA-MB231)[2]

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[3] Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Biological Activity and Mechanism of Action

The quinazoline-2,4(1H,3H)-dione scaffold is a versatile pharmacophore exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5] Derivatives of this core structure have been identified as potent inhibitors of several key enzymes implicated in cancer progression.

Anticancer Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[6][7][8] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[9]

Signaling Pathway of PARP Inhibition

References

- 1. This compound|CAS 1640-60-4 [benchchem.com]

- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of 6-Chloroquinazoline-2,4(1H,3H)-dione

This technical guide provides a comprehensive overview of the known physical properties of 6-Chloroquinazoline-2,4(1H,3H)-dione, targeting researchers, scientists, and professionals in drug development. The document summarizes key physicochemical data, outlines detailed experimental protocols for their determination, and presents relevant biological context through signaling pathway diagrams.

Core Physical and Chemical Properties

This compound, with the CAS Number 1640-60-4, is a solid, crystalline compound.[1] Its fundamental properties are crucial for its handling, formulation, and application in research and development.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [2] |

| Molecular Weight | 196.59 g/mol | [2] |

| Melting Point | >250 °C | [3] |

| Flash Point | 266.5 °C | [4] |

| Vapor Pressure | 2.62E-11 mmHg at 25°C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.14 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Solubility | May be soluble in DMSO | [3] |

| pKa (Predicted for Quinazoline-2,4(1H,3H)-dione) | 11.12 ± 0.20 | [5] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination and verification of the physical properties of chemical compounds. Below are protocols for key experiments.

Solubility Determination (Gravimetric Method)

The gravimetric method is a common and reliable technique for determining the equilibrium solubility of crystalline compounds like quinazoline derivatives.[4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials or flasks with secure caps

-

Calibrated pipettes

-

Syringe filters (if necessary)

-

Vacuum oven

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the mixture in a thermostatically controlled shaker at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle at the constant temperature. To ensure complete separation of the undissolved solid, centrifuge the solution.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. If any fine particles remain, pass the solution through a syringe filter.

-

Solvent Evaporation: Transfer the accurately measured volume of the saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions, such as in a vacuum oven, until a constant weight of the solid residue is achieved.

-

Calculation: Calculate the solubility by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined experimentally using UV-Vis spectrophotometry by analyzing the change in absorbance at different pH values.

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

A series of buffers with a wide range of known pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Sample Preparation: For each pH value, prepare a sample by diluting a small aliquot of the stock solution into the buffer. Ensure the final concentration of the organic solvent is low to avoid affecting the pH.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample across a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) with the largest absorbance change as a function of pH.

-

pKa Calculation: Plot the absorbance at the chosen wavelength against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by applying the Henderson-Hasselbalch equation to the data. Computational methods can also be employed to predict pKa values by establishing linear relationships between computed atomic charges and experimental pKa values for a series of related compounds.[6]

Biological Context and Signaling Pathways

Quinazoline-2,4(1H,3H)-dione and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] While specific signaling pathways for the 6-chloro derivative have not been detailed in the available literature, the parent compound, Quinazoline-2,4(1H,3H)-dione, has been shown to modulate key signaling pathways implicated in cancer.

Modulation of STAT3 and FOXO3a Signaling

Recent studies have indicated that Quinazoline-2,4(1H,3H)-dione can exert anti-carcinogenic effects in hepatocellular carcinoma (HCC) by modulating the STAT3 and FOXO3a signaling pathways.[9] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Conversely, FOXO3a is a tumor suppressor that can induce apoptosis and inhibit cell growth. The parent quinazolinedione has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic and necroptotic markers, suggesting a mechanism that shifts the cellular balance towards cell death in cancer cells.[9]

Furthermore, various derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP-1/2), enzymes crucial for DNA repair.[10] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

This guide provides a foundational understanding of the physical properties of this compound and the methodologies for their determination. The exploration of the biological activities of the broader quinazolinedione class highlights the potential therapeutic relevance of this scaffold. Further research is warranted to elucidate the specific biological targets and signaling pathways of the 6-chloro derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1640-60-4 [chemicalbook.com]

- 3. This compound | Others 15 | 1640-60-4 | Invivochem [invivochem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A computational approach to evaluate the pKa's of quinazoline derivatives [digitalarchive.library.bogazici.edu.tr]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and explores its potential as a therapeutic agent, particularly in the fields of oncology and bacteriology.

Chemical Structure and Properties

This compound is a derivative of quinazoline, a bicyclic heterocyclic compound. The presence of a chlorine atom at the 6th position and two carbonyl groups at the 2nd and 4th positions of the quinazoline ring system defines its unique chemical characteristics and biological activities.

Chemical Structure:

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

| IUPAC Name | 6-chloro-1H-quinazoline-2,4-dione | [1] |

| Synonyms | 6-chloro-2,4-quinazolinediol, 6-Chloroquinazolin-2,4(1H,3H)-dione | [2][3] |

| CAS Number | 1640-60-4 | [2][4] |

| Molecular Formula | C₈H₅ClN₂O₂ | [4][5] |

| Molecular Weight | 196.59 g/mol | [4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | >360 °C | [3] |

| Solubility | Soluble in DMSO | [6] |

| InChI Key | IGWJEWGQUFOVDP-UHFFFAOYSA-N | [2] |

| SMILES | O=C1NC2=CC(Cl)=CC=C2N=C1O | [7] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. Below are two detailed experimental protocols.

Protocol 1: From 2-Amino-5-chlorobenzonitrile and Carbon Dioxide

This method utilizes a carboxycyclization reaction, which is notable for its use of carbon dioxide as a C1 source, aligning with principles of green chemistry.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-amino-5-chlorobenzonitrile (1 mmol) in anhydrous DMSO (1 mL) in a stainless steel autoclave under an argon atmosphere.

-

Catalyst Addition: Add a suitable catalyst (e.g., a transition metal catalyst, 0.01 mmol) to the solution.

-

Reaction Conditions: Seal the autoclave and heat it to 110 °C. Introduce carbon dioxide into the autoclave to a pressure of 2 MPa.

-

Reaction Execution: Stir the reaction mixture magnetically at 110 °C for 3 hours.

-

Work-up: After the reaction is complete, cool the autoclave in an ice bath and slowly release the pressure.

-

Purification: Pour the reaction mixture into water (60 mL). Collect the resulting precipitate by filtration, wash sequentially with water and ether, and dry under vacuum at 35 °C for 15 hours to yield pure this compound.[5]

-

Characterization: The chemical yield can be determined by ¹H NMR analysis using an internal standard.[5]

Protocol 2: One-Pot Synthesis from 2-Amino-5-chlorobenzamide

This protocol describes a DMAP-catalyzed one-pot synthesis, offering an efficient route to the target molecule.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 2-amino-5-chlorobenzamide (1 mmol), di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Solvent: Use a suitable aprotic solvent such as acetonitrile or THF.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound. A detailed procedure for a similar compound yielded 93% of the product.[2]

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H) | [2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8 | [2] |

| IR (KBr) | νmax/cm⁻¹: 3200, 3060, 2845, 1728, 1700, 1446, 1294, 832, 752, 502 | [8] |

| ESI-HRMS | m/z calcd for C₈H₆ClN₂O₂ [M + H]⁺ 197.0112, found: 197.0109 | [2] |

Biological Activities and Therapeutic Potential

The quinazoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for various therapeutic applications. This compound serves as a key intermediate in the synthesis of compounds with potent biological activities.

Antitumor Activity

Quinazoline derivatives are well-established as anticancer agents, with several approved drugs targeting key signaling pathways in cancer cells. The primary mechanisms of action for quinazoline-based anticancer agents include the inhibition of protein kinases and DNA repair enzymes.

Many quinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[9] Inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks.[5][10] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death, a concept known as synthetic lethality.

Table 3: Anticancer Activity of Representative Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazolinone Derivative 32 | Not specified | A549 (Lung) | 0.02 | [11] |

| Quinazolinone Derivative 37 | EGFR | MCF-7 (Breast) | 2.86 | [11] |

| Quinazolinone Derivative 37 | EGFR | HepG-2 (Liver) | 5.9 | [11] |

| Quinazolinone Derivative 46 | Aurora A/B Kinase | Not specified | 0.084 (Aurora A) | [11] |

| Quinazolinone Derivative 58 | VEGFR-2 | HepG-2 (Liver) | 3.74 | [11] |

Note: IC₅₀ values are for derivatives of the core quinazoline structure and not specifically for this compound.

Antibacterial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, often designed as analogues of fluoroquinolone antibiotics.[12] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[3]

-

DNA Gyrase: Introduces negative supercoils into DNA, relieving the torsional stress that arises during DNA replication and transcription.

-

Topoisomerase IV: Responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.

Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.

Table 4: Antibacterial Activity of a Representative Quinazoline-2,4(1H,3H)-dione Derivative

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| Quinazoline Derivative 13 | Escherichia coli | 65 | [7] |

Note: MIC (Minimum Inhibitory Concentration) value is for a derivative of the core quinazoline structure and not specifically for this compound.

Conclusion

This compound is a versatile chemical entity with a well-defined structure and accessible synthetic routes. Its core structure is a key pharmacophore in the design of potent therapeutic agents. The exploration of its derivatives has led to the discovery of promising anticancer and antibacterial compounds, primarily targeting crucial cellular pathways such as EGFR signaling, PARP-mediated DNA repair, and bacterial DNA topoisomerases. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogues in the quest for novel and effective medicines.

References

- 1. ClinPGx [clinpgx.org]

- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antbioinc.com [antbioinc.com]

- 7. mdpi.com [mdpi.com]

- 8. PARP1 - Wikipedia [en.wikipedia.org]

- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a quinazoline core structure. This guide provides a comprehensive overview of its fundamental chemical and physical properties, validated synthesis and characterization protocols, and its emerging significance in medicinal chemistry. As a key building block, its chlorinated phenyl ring and dione structure offer versatile sites for chemical modification, making it a valuable scaffold in the design of novel therapeutic agents. This document serves as a technical resource, consolidating critical data and methodologies to support research and development efforts involving this compound.

Core Chemical & Physical Properties

This compound is a stable, solid compound at room temperature, typically appearing as a white to off-white powder.[1] Its core structure is a fusion of a pyrimidine ring with a benzene ring, substituted with a chlorine atom and two ketone groups. The presence of the chlorine atom significantly influences the molecule's electronic properties and provides a handle for further synthetic transformations.

A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [2] |

| Molecular Weight | 196.59 g/mol | [2] |

| CAS Number | 1640-60-4 | [3] |

| Melting Point | >360°C | [1] |

| Appearance | White to off-white solid | [1] |

| pKa (Predicted) | 10.02 ± 0.20 | [1] |

| Density (Predicted) | 1.475 ± 0.06 g/cm³ | [1] |

| InChI Key | IGWJEWGQUFOVDP-UHFFFAOYSA-N | [1] |

Synthesis & Characterization

The synthesis of this compound can be achieved through several routes. The selection of a specific pathway often depends on the availability of starting materials, desired scale, and purity requirements. Below are two common, field-proven synthetic approaches.

Synthesis via Carboxycyclization of Aminobenzonitrile

A modern and efficient method involves the direct carboxycyclization of 2-amino-5-chlorobenzonitrile using carbon dioxide.[1] This approach is favored for its alignment with green chemistry principles.

Experimental Protocol:

-

Under an inert argon atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1 mmol) in deuterated DMSO (DMSO-d6, 1 mL) in a stainless steel autoclave.

-

Add the appropriate catalyst (0.01 mmol).

-

Seal the autoclave, heat to 110°C, and then introduce carbon dioxide to a pressure of 2 MPa.

-

Maintain the reaction with magnetic stirring at 110°C for 3 hours.[1]

-

After completion, cool the autoclave in an ice bath and slowly release the pressure.

-

The reaction mixture can be poured into water to precipitate the product.[4]

-

Collect the precipitate by filtration, wash sequentially with water and ether, and dry under vacuum to yield the pure product.[4]

Causality Insight: The use of DMSO as a solvent is critical due to its high boiling point and ability to dissolve the reactants. The autoclave and elevated pressure are necessary to ensure a sufficient concentration of CO₂ is available for the cyclization reaction.

Synthesis from 2-Aminobenzamides

An alternative one-pot synthesis utilizes 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5]

Experimental Protocol (General Procedure):

-

To a solution of the starting 2-aminobenzamide in an appropriate solvent, add DMAP and (Boc)₂O.

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an appropriate workup, which may involve acid/base extraction and solvent evaporation.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[5]

Causality Insight: DMAP acts as a potent acylation catalyst, activating the (Boc)₂O for the initial formation of a urea intermediate, which then undergoes intramolecular cyclization to form the stable quinazoline-dione ring system.[5]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. The data below represents expected values for successful synthesis.

Spectroscopic Data:

| Technique | Solvent | Observed Signals (δ, ppm) or m/z | Source |

| ¹H NMR | DMSO-d₆ | 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H) | [5] |

| ¹³C NMR | DMSO-d₆ | 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8 | [5] |

| ESI-HRMS | N/A | Calculated for C₈H₆ClN₂O₂ [M+H]⁺: 197.0112, Found: 197.0109 | [5] |

Self-Validation: The combination of these techniques provides a self-validating system. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the chemical environment of each atom, while high-resolution mass spectrometry (HRMS) validates the elemental composition and exact molecular weight with high precision.

Applications in Drug Discovery & Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and FDA-approved drugs.[6][7] Its derivatives are known to exhibit a wide spectrum of biological activities.[8][9]

Key Therapeutic Areas of Interest:

-

Anticancer: The quinazoline core is central to several targeted cancer therapies, particularly as tyrosine kinase inhibitors.[7] Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent inhibitors of Poly (ADP-ribose) polymerase (PARP-1/2), showing promise in potentiating the cytotoxicity of chemotherapy agents like temozolomide.[10]

-

Antimicrobial: Researchers have designed and synthesized novel series of quinazoline-2,4(1H,3H)-dione derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, aiming to combat bacterial resistance.[8]

-

Other Activities: The scaffold has been explored for a multitude of other pharmacological roles, including anticonvulsant, anti-inflammatory, antihypertensive, and antioxidant activities.[8][11]

The 6-chloro substituent on the quinazoline-dione ring serves as a crucial synthetic handle. It can be readily displaced or modified through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Safety & Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

-

Hazard Codes: Xi (Irritant)[1]

-

GHS Pictograms: GHS07 (Exclamation Mark)[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed.[1][3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

References

-

Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals. Available at: [Link]

-

Li, J., et al. (2018). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

ResearchGate. Synthesis of quinazoline‐2,4(1H,3H)‐dione. Available at: [Link]

-

GeneOnline. (2023). Review Explores Pharmacological Properties of Quinazoline-2,4(1H,3H)-Dione Derivatives in Drug Development. Available at: [Link]

-

Royal Society of Chemistry. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Available at: [Link]

-

ResearchGate. (2010). Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*. Available at: [Link]

Sources

- 1. This compound CAS#: 1640-60-4 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1640-60-4 [sigmaaldrich.com]

- 4. This compound | 1640-60-4 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound|CAS 1640-60-4 [benchchem.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneonline.com [geneonline.com]

- 10. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione

Abstract: This technical whitepaper provides a comprehensive overview of 6-Chloroquinazoline-2,4(1H,3H)-dione, a key heterocyclic compound in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure found in numerous natural alkaloids and FDA-approved pharmaceuticals, particularly in oncology.[1] This guide details the chemical and physical properties, established synthesis protocols, and analytical data for this compound. It is intended for researchers, medicinal chemists, and drug development professionals who are utilizing this compound as a critical intermediate in the synthesis of novel therapeutic agents. The document outlines its role as a versatile building block for developing compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4]

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature, making it a reliable intermediate for further chemical exploration.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 6-chloro-1H-quinazoline-2,4-dione | [1] |

| CAS Number | 1640-60-4 | [5] |

| Molecular Formula | C₈H₅ClN₂O₂ | [5][6] |

| Molecular Weight | 196.59 g/mol | [5][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | >250 °C; 360 °C (in acetic acid) | [7][8] |

| Storage | Sealed in a dry environment at room temperature | [7] |

| SMILES | N1C2=C(C=C(Cl)C=C2)C(=O)NC1=O | [7] |

| InChI Key | IGWJEWGQUFOVDP-UHFFFAOYSA-N | [7] |

Synthesis and Experimental Protocols

Efficient and scalable synthesis is critical for the application of this intermediate in drug discovery programs. Modern synthetic routes, including those aligned with green chemistry principles, have been developed.[1] Two prominent, high-yield methods are detailed below.

Protocol 1: Catalytic Carboxycyclization

This method utilizes 2-amino-5-chlorobenzonitrile and carbon dioxide in a catalytic cyclization reaction.

Experimental Protocol:

-

Preparation: Under an argon atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1 mmol) and a suitable catalyst (0.01 mmol) in deuterated dimethyl sulfoxide (DMSO-d6, 1 mL).

-

Reaction Setup: Place the solution in a stainless steel autoclave.

-

Cyclization: Seal the autoclave, heat to 110 °C, and then introduce carbon dioxide gas to a pressure of 2 MPa.[5][7]

-

Reaction Execution: Maintain the reaction mixture at 110 °C with magnetic stirring for 3 hours.[5][7]

-

Workup and Isolation: After completion, cool the autoclave in an ice bath and slowly release the pressure. Pour the reaction mixture into water (60 mL) to precipitate the product.[5]

-

Purification: Collect the precipitate by filtration, wash sequentially with water and ether, and dry under vacuum at 35 °C for 15 hours to yield pure this compound.[5]

-

Analysis: The chemical yield can be determined by ¹H NMR analysis using an internal standard such as 3,5-dimethoxybenzyl alcohol.[5][7]

Protocol 2: DMAP-Catalyzed One-Pot Synthesis

This highly efficient, one-pot procedure synthesizes the target compound from 2-amino-5-chlorobenzamide with a reported yield of 93%.[8]

Experimental Protocol:

-

Reagent Preparation: To a solution of 2-amino-5-chlorobenzamide in a suitable aprotic solvent, add 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Reaction Initiation: Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product is typically isolated through standard workup procedures involving solvent evaporation and purification by recrystallization or column chromatography to yield this compound as a white solid.[8]

Spectroscopic and Analytical Data

Characterization data is essential for confirming the structure and purity of the synthesized compound. The following data has been reported in the literature.[8]

| Analysis Type | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8 |

| ESI-HRMS | m/z calcd for C₈H₆ClN₂O₂ [M + H]⁺: 197.0112, found: 197.0109 |

Biological Context and Applications in Drug Discovery

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a foundational scaffold for creating derivatives with significant therapeutic potential. The quinazoline-2,4(1H,3H)-dione core is associated with a vast array of pharmacological activities.[3][4]

-

Antimicrobial Activity: Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial targets for antibacterial agents.[3][9]

-

Anticancer Activity: The quinazoline skeleton is a cornerstone of many targeted cancer therapies, particularly as tyrosine kinase inhibitors.[10] The 6-chloro substitution provides a reactive handle for further molecular elaboration to optimize binding and activity.

-

Other Activities: The scaffold has been explored for a multitude of other therapeutic applications, including anti-inflammatory, anticonvulsant, and antihypertensive agents.[2][3]

Safety and Handling

For research purposes, this compound should be handled with appropriate laboratory safety protocols.

-

Hazard Codes: Xi (Irritant)[7]

-

Signal Word: Warning

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[1][11]

References

- 1. This compound|CAS 1640-60-4 [benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1640-60-4 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 1640-60-4 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. This compound | Others 15 | 1640-60-4 | Invivochem [invivochem.com]

The Discovery and Development of Quinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and its broad spectrum of pharmacological activities.[1][2] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly versatile scaffold for the design and synthesis of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of quinazoline-2,4(1H,3H)-dione derivatives, with a focus on their potential in oncology and infectious diseases.

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Hub of Biological Activity

Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated a remarkable array of biological activities, including but not limited to, anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[1][2] Their therapeutic potential stems from their ability to interact with a variety of biological targets, often through the inhibition of key enzymes or signaling pathways.

Anticancer Applications

A significant area of research has focused on the development of these derivatives as anticancer agents.[2] They have been investigated in various cancer types, including glioblastoma, osteosarcoma, breast cancer, and prostate cancer.[2][3] The anticancer mechanisms of action are diverse and include:

-

PARP-1/2 Inhibition: Several novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[3][4][5] These inhibitors have shown significant cytotoxicity in cancer cells, both as single agents and in combination with other chemotherapeutic agents like temozolomide (TMZ).[3][4]

-

Wnt Signaling Pathway Inhibition: Some derivatives have been shown to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[2]

-

Dual c-Met/VEGFR-2 Tyrosine Kinase Inhibition: Researchers have designed derivatives that act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, a strategy aimed at overcoming therapeutic resistance.[6]

Antimicrobial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have also been explored as potential antimicrobial agents.[1] Some have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, targeting bacterial resistance mechanisms.[1]

Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives

A variety of synthetic strategies have been developed for the preparation of the quinazoline-2,4(1H,3H)-dione core and its derivatives. The choice of method often depends on the desired substitution pattern.

General Synthetic Routes

A common and straightforward method for the synthesis of the unsubstituted quinazoline-2,4(1H,3H)-dione involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized using an acid or base.[7]

Caption: General synthesis of quinazoline-2,4(1H,3H)-dione.

Other synthetic approaches include the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide and the annulation of anthranilic esters with N-pyridyl ureas.[8][9]

Experimental Protocol: Synthesis of 1,3-Bis((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

This protocol describes a specific example of derivatization from a key intermediate.[1]

Materials:

-

2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) (hydrazide 3)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Carbon disulfide (CS2)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A solution of potassium hydroxide (0.74 g, 13.2 mmol) in a mixture of ethanol (7 mL) and water (7 mL) is prepared.

-

To this solution, hydrazide 3 (2.0 g, 6.6 mmol) and carbon disulfide (1.0 g, 13.2 mmol) are added.

-

The reaction mixture is heated under reflux for 8 hours.

-

The solvent is then concentrated under high vacuum.

-

Water is added to the residue, followed by acidification with concentrated hydrochloric acid.

-

The resulting precipitate is collected, washed, and dried to yield the final product.

Biological Evaluation and Quantitative Data

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is typically assessed through a variety of in vitro and in vivo assays. The results are often presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

In Vitro Cytotoxicity Screening

The anticancer potential of these derivatives is commonly evaluated by determining their cytotoxicity against a panel of human cancer cell lines.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 7 | HUH-7 | 2.5 | [10] |

| 7 | MCF-7 | 6.8 | [10] |

| 7 | HCT-116 | 4.9 | [10] |

| 10 | MX-1 | < 3.12 | [3][4] |

| 11 | MX-1 | 3.02 | [3][4] |

PARP Inhibition Assays

For derivatives designed as PARP inhibitors, their potency is measured against the PARP-1 and PARP-2 enzymes.

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |

| 11a | 467 | 11.5 | 40.6 | [11] |

| 36 | 0.94 | 0.87 | - | [5] |

| 24 | 0.51 | 1.24 | - | [12] |

| 32 | 1.31 | - | - | [12] |

| 38 | 0.83 | - | - | [12] |

Antimicrobial Activity

The antimicrobial activity is often assessed using methods like the agar well diffusion method against various bacterial strains.[1]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives requires elucidating their interaction with cellular signaling pathways.

PARP Inhibition and DNA Repair Pathway

PARP inhibitors, including certain quinazoline-2,4(1H,3H)-dione derivatives, function by trapping PARP enzymes on damaged DNA. This leads to the accumulation of DNA double-strand breaks, which are particularly toxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Caption: Mechanism of action of PARP inhibitors.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of new anticancer agents based on the quinazoline-2,4(1H,3H)-dione scaffold typically follows a structured workflow.

Caption: Drug discovery workflow for quinazolinedione derivatives.

Conclusion and Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and the amenability of the core to chemical modification make it an attractive starting point for drug development programs. Future research will likely focus on the development of more selective and potent inhibitors for specific targets, the exploration of novel mechanisms of action, and the advancement of promising candidates into clinical trials. The analysis of structure-activity relationships (SAR) will remain crucial in guiding the design of next-generation derivatives with enhanced efficacy and safety profiles.[2]

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

6-Chloroquinazoline-2,4(1H,3H)-dione: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline-2,4-dione class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The quinazoline-2,4(1H,3H)-dione core is a versatile pharmacophore, and its derivatives have been extensively explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[2][3] The introduction of a chlorine atom at the 6-position of the quinazoline ring can significantly influence the physicochemical properties and biological activity of the molecule, making this compound a valuable intermediate and a subject of interest in drug discovery and development.[4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.

Chemical and Physical Properties

This compound is typically a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1640-60-4 | [5] |

| Molecular Formula | C₈H₅ClN₂O₂ | [5] |

| Molecular Weight | 196.59 g/mol | [5] |

| Melting Point | 360°C (decomposes) | [6] |

| Appearance | White to off-white solid | N/A |

| Purity | >95% (commercially available) | [5] |

| Storage | Sealed in a dry place at room temperature | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Synthesis from 2-Amino-5-chlorobenzonitrile

One common method involves the reaction of 2-amino-5-chlorobenzonitrile with a source of carbonyl groups, such as carbon dioxide. This approach provides a direct route to the quinazoline-2,4-dione scaffold.

Experimental Protocol:

Below is a DOT script for the generalized synthesis workflow.

Caption: Synthesis of this compound.

Synthesis from 5-Chloroanthranilic Acid

Another versatile method starts from 5-chloroanthranilic acid. This route typically involves the formation of an intermediate urea derivative, followed by cyclization to the desired quinazoline-2,4-dione.

Experimental Protocol:

A detailed experimental protocol for this specific synthesis is not available in the reviewed literature. A general procedure involves the reaction of the substituted anthranilic acid with a cyanate source (e.g., potassium cyanate) to form a urea intermediate, which is then cyclized under acidic or basic conditions.

Below is a DOT script for the generalized synthesis workflow.

Caption: Synthesis of this compound.

Biological Activities of Quinazoline-2,4(1H,3H)-dione Derivatives

While specific quantitative biological data for this compound is scarce in the public domain, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[2][7] The 6-chloro substitution is a common feature in many biologically active quinazoline derivatives, often enhancing potency or modulating selectivity.[4]

Anticancer Activity

Numerous quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential anticancer agents.[7] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP).[8]

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have shown potent inhibitory activity against PARP-1 and PARP-2, with some compounds exhibiting IC₅₀ values in the nanomolar range.[8] While specific data for the 6-chloro analog is not available, the presence of a halogen at the 6-position is a common feature in many potent kinase inhibitors, suggesting that this compound could be a valuable starting point for the design of novel anticancer agents.

Antimicrobial Activity

The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for its antimicrobial properties.[3] Some derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3]

Other Biological Activities

In addition to anticancer and antimicrobial activities, derivatives of quinazoline-2,4(1H,3H)-dione have been reported to exhibit a variety of other biological effects, including:

Structure-Activity Relationships (SAR)

A review of the literature on quinazoline-2,4(1H,3H)-dione derivatives highlights the importance of substitutions on the quinazoline ring for biological activity.[2][7] The nature and position of these substituents can significantly impact potency, selectivity, and pharmacokinetic properties.

The presence of a halogen, such as chlorine, at the 6-position is a well-established strategy in the design of kinase inhibitors and other targeted therapies.[4] The chloro group can influence the electronic properties of the aromatic ring and participate in key interactions with the target protein. Further studies are needed to elucidate the specific contribution of the 6-chloro substituent to the biological activity profile of quinazoline-2,4(1H,3H)-dione derivatives.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. While there is a lack of specific biological data for the parent compound, the extensive research on the quinazoline-2,4(1H,3H)-dione scaffold highlights its importance in medicinal chemistry. The 6-chloro substitution is a key feature in many potent and selective drug candidates, suggesting that derivatives of this compound warrant further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully explore the therapeutic potential of this promising scaffold. The detailed synthetic protocols and understanding of the general biological activities of the quinazoline-2,4-dione class provide a solid foundation for such endeavors.

References

- 1. This compound|CAS 1640-60-4 [benchchem.com]

- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review | CoLab [colab.ws]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | Others 15 | 1640-60-4 | Invivochem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, making it a person of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, with a focus on its potential applications in oncology and infectious diseases. While specific quantitative biological data for the parent compound is limited in publicly available literature, extensive research on its derivatives highlights the therapeutic promise of this chemical scaffold.

Chemical Properties and Characterization

This compound is a white to off-white solid with a high melting point, reflecting its stable aromatic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Melting Point | > 360°C | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | N/A |

| CAS Number | 1640-60-4 | [1] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.41–11.38 (s, 1H), 11.48 (s, 1H), 7.81 (d, J = 2.4 Hz, 1H), 7.68 (dd, J = 8.8, 2.4 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H).[2]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8.[3]

-

ESI-HRMS (m/z): [M + H]⁺ calculated for C₈H₆ClN₂O₂⁺: 197.0112, found: 197.0109.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the cyclization of 2-amino-5-chlorobenzonitrile with carbon dioxide.

Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzonitrile and Carbon Dioxide[1]

Materials:

-

2-Amino-5-chlorobenzonitrile

-

Dimethyl sulfoxide (DMSO)

-

Catalyst (e.g., a suitable base or transition metal catalyst)

-

Carbon Dioxide (CO₂)

-

Argon

-

Stainless steel autoclave

-

Standard laboratory glassware

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Under an argon atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1 mmol) in DMSO-d₆ (1 mL) in a glass liner for the autoclave.

-

Add the catalyst (0.01 mmol) to the solution.

-

Place the glass liner in a stainless steel autoclave and seal it.

-

Heat the autoclave to 110°C.

-

Introduce carbon dioxide into the autoclave to a pressure of 2 MPa.

-

Maintain the reaction mixture at 110°C with magnetic stirring for 3 hours.

-

After the reaction is complete, cool the autoclave in an ice bath and slowly release the pressure.

-

Pour the reaction mixture into water (60 mL).

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate sequentially with water and ether.

-

Dry the purified this compound under vacuum at 35°C for 15 hours.

Workflow for the Synthesis of this compound

Biological Activities and Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold is a versatile pharmacophore with a broad spectrum of biological activities.[4] While specific quantitative data for this compound is scarce, extensive research on its derivatives points to significant potential in several therapeutic areas, most notably in oncology and as antimicrobial agents.

Anticancer Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been extensively investigated as anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation and survival.

3.1.1. PARP-1/2 Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. Inhibitors of PARP are a promising class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. Several studies have identified quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-1/2 inhibitors.[5][6][7][8]

Quantitative Data for Quinazoline-2,4(1H,3H)-dione Derivatives as PARP Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Reference(s) |

| Derivative 11a | PARP-1 | 467 | - | [8] |

| PARP-2 | 11.5 | - | [8] | |

| Derivative 10 | - | < 3120 | MX-1 | [5] |

| Derivative 11 | - | 3020 | MX-1 | [5] |

Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD⁺

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Assay buffer

-

Test compounds (e.g., this compound derivatives)

Procedure:

-

Add test compounds at various concentrations to the wells of the histone-coated plate.

-

Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ in assay buffer.

-

Initiate the reaction by adding the master mix to the wells.

-

Incubate the plate at room temperature to allow for the PARP-catalyzed reaction.

-

Wash the plate to remove unreacted components.

-

Add streptavidin-HRP to each well and incubate to allow binding to the biotinylated histones.

-

Wash the plate to remove unbound streptavidin-HRP.

-

Add the chemiluminescent HRP substrate.

-

Immediately measure the luminescence using a plate reader. The signal intensity is proportional to PARP-1 activity, and a decrease in signal indicates inhibition.

PARP-1 Inhibition Mechanism

3.1.2. Modulation of STAT3 and PI3K/AKT Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and angiogenesis. The unsubstituted quinazoline-2,4(1H,3H)-dione has been shown to modulate the STAT3 and FOXO3a signaling pathways in hepatocellular carcinoma cells.[9][10] Derivatives of the quinazoline scaffold have also been identified as inhibitors of the PI3K/AKT pathway.[11][12][13]

Quantitative Data for Quinazoline-2,4(1H,3H)-dione (Unsubstituted) against Cancer Cells

| Compound | IC₅₀ (µM) | Cell Line | Reference(s) |

| Quinazoline-2,4(1H,3H)-dione | 26.07 | HepG2 (Hepatocellular Carcinoma) | [9][10] |

STAT3 Signaling Pathway and Potential Inhibition

PI3K/AKT Signaling Pathway and Potential Inhibition

Antimicrobial Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to exhibit promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][15][16][17][18] The proposed mechanism for some of these derivatives is the inhibition of bacterial gyrase and DNA topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[14][16]

Quantitative Data for Quinazoline-2,4(1H,3H)-dione Derivatives as Antimicrobial Agents

| Compound | Organism | MIC | Reference(s) |

| Derivative 13 | Escherichia coli | 65 µg/mL | N/A |

| Derivative 2b | Staphylococcus haemolyticus | 10 mg/mL | [18] |

| Derivative 2c | Staphylococcus aureus | 11 mg/mL | [18] |

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Nutrient agar plates

-

Sterile swabs

-

Cork borer

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare a uniform lawn of the test bacterium on the surface of a nutrient agar plate using a sterile swab.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. While direct biological data on the parent compound is limited, the extensive research on its derivatives demonstrates the significant potential of this scaffold in drug discovery. The potent and diverse biological activities, particularly in the areas of oncology and infectious diseases, warrant further investigation.

Future research should focus on:

-

The synthesis and biological evaluation of a wider range of this compound derivatives to establish a clear structure-activity relationship.

-

Quantitative biological testing of the parent this compound to provide a baseline for comparison with its derivatives.

-

Elucidation of the precise molecular mechanisms of action for the most potent compounds, including their interactions with specific cellular targets.

-

In vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of promising lead compounds.

The continued exploration of the this compound scaffold holds significant promise for the development of next-generation therapies for a variety of diseases.

References

- 1. This compound | 1640-60-4 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. [Design, synthesis and biological evaluation of novel para-substituted 1-benzyl-quinazoline-2, 4 (1H, 3H)-diones as human PARP-1 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloroquinazoline-2,4(1H,3H)-dione: Core Characteristics and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of the quinazoline-2,4(1H,3H)-dione scaffold, a "privileged structure" in drug development, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. The quinazoline core is a key structural component in numerous naturally occurring alkaloids and is present in several FDA-approved drugs, especially in oncology.[1] This technical guide provides a comprehensive overview of the basic characteristics of this compound, including its physicochemical properties, spectral data, and a detailed experimental protocol for its synthesis. Furthermore, this guide explores the potential biological activities of the broader quinazoline-2,4(1H,3H)-dione class of compounds, detailing experimental methodologies for key assays relevant to its potential mechanisms of action, including the inhibition of critical signaling pathways implicated in cancer.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| CAS Number | 1640-60-4 | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | > 250 °C | N/A |

| Purity | ≥95% | |

| Storage | Sealed in a dry place at room temperature |

Table 2: Spectral Data

| Spectrum | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.43 (brs, 1H), 11.27 (brs, 1H), 7.81 (t, J = 2.2 Hz, 1H), 7.70–7.64 (m, 1H), 7.18 (d, J = 8.0 Hz, 1H) | N/A |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.8, 150.0, 139.7, 134.8, 126.3, 125.9, 117.5, 115.8 | N/A |

| ESI-HRMS (m/z) | Calculated for C₈H₆ClN₂O₂ [M+H]⁺: 197.0112, Found: 197.0109 | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of 2-amino-5-chlorobenzonitrile with a carbonyl source. The following is a detailed experimental protocol based on established methodologies.

Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzonitrile

Materials:

-

2-Amino-5-chlorobenzonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (ACN)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (2.5 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.

References

The Quinazolinedione Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Heterocyclic Core in Modern Medicinal Chemistry

Introduction

The quinazolinedione scaffold, a fused heterocyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have established it as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the quinazolinedione core, detailing its chemical properties, synthesis, and diverse pharmacological activities. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.

Chemical Properties and Synthesis

The quinazolinedione nucleus is a planar, aromatic system. The presence of two nitrogen atoms and two carbonyl groups within the pyrimidine ring imparts a unique electronic distribution, making it amenable to a variety of chemical modifications. Substitutions at the N-1, N-3, and various positions on the benzene ring allow for the fine-tuning of physicochemical properties and biological activity.

General Synthesis Strategies

Several synthetic routes to the quinazolinedione core have been established, offering flexibility in substituent introduction. Key approaches include:

-

From Anthranilic Acid Derivatives: A common and versatile method involves the reaction of anthranilic acid or its esters with urea or isocyanates.[1]

-

One-Pot Multicomponent Reactions (MCRs): MCRs have gained prominence for their efficiency and atom economy in constructing the quinazolinedione scaffold.[2][3][4] These reactions often involve the condensation of an anthranilic acid derivative, an aldehyde or orthoester, and a nitrogen source.

-

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of quinazolinedione derivatives.[5][6][7][8][9]

Biological Activities and Therapeutic Potential

Quinazolinedione derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity

The quinazolinedione scaffold is a prominent feature in numerous anticancer agents, primarily due to its ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Targeting Protein Kinases:

-